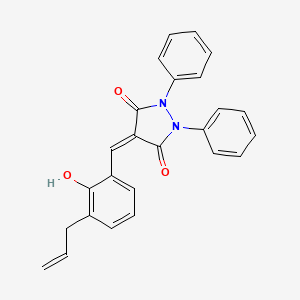
L-Aspartic acid, N-(1-O-((3-beta,20-beta,29(S))-29-((3-methoxy-1-(methoxycarbonyl)-3-oxopropyl)amino)-11,29-dioxoolean-12-en-3-yl)-2-O-(N-(3-methoxy-1-(methoxycarbonyl)-3-oxopropyl)-beta-D-glucopyranuronamidosyl)-alpha-D-glucopyranuronoyl)-, dimethyl ester, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Aspartic acid, N-(1-O-((3-beta,20-beta,29(S))-29-((3-methoxy-1-(methoxycarbonyl)-3-oxopropyl)amino)-11,29-dioxoolean-12-en-3-yl)-2-O-(N-(3-methoxy-1-(methoxycarbonyl)-3-oxopropyl)-beta-D-glucopyranuronamidosyl)-alpha-D-glucopyranuronoyl)-, dimethyl ester, (S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereocenters.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the process begins with the preparation of L-Aspartic acid derivatives, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these steps include methoxycarbonylating agents, glucopyranuronamidosyl donors, and dioxoolean derivatives. Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of new derivatives with altered functional groups.
科学研究应用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets involved.
相似化合物的比较
Similar Compounds
Similar compounds include other derivatives of L-Aspartic acid and glucopyranuronamidosyl conjugates. These compounds share structural similarities but may differ in their functional groups and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereocenters, which confer distinct chemical and biological properties
属性
CAS 编号 |
171259-65-7 |
|---|---|
分子式 |
C60H89N3O25 |
分子量 |
1252.4 g/mol |
IUPAC 名称 |
dimethyl (2S)-2-[[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[[(2S)-1,4-dimethoxy-1,4-dioxobutan-2-yl]carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-[[(2S)-1,4-dimethoxy-1,4-dioxobutan-2-yl]carbamoyl]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]butanedioate |
InChI |
InChI=1S/C60H89N3O25/c1-55(2)33-14-17-60(7)46(32(64)22-27-28-26-57(4,19-18-56(28,3)20-21-59(27,60)6)54(78)63-31(51(77)84-13)25-37(67)81-10)58(33,5)16-15-34(55)85-53-45(41(71)40(70)44(87-53)48(74)62-30(50(76)83-12)24-36(66)80-9)88-52-42(72)38(68)39(69)43(86-52)47(73)61-29(49(75)82-11)23-35(65)79-8/h22,28-31,33-34,38-46,52-53,68-72H,14-21,23-26H2,1-13H3,(H,61,73)(H,62,74)(H,63,78)/t28-,29-,30-,31-,33-,34-,38-,39-,40-,41-,42+,43-,44-,45+,46+,52-,53-,56+,57-,58-,59+,60+/m0/s1 |
InChI 键 |
MUXUTYDFBZFEKV-MYIQWSIASA-N |
手性 SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)N[C@@H](CC(=O)OC)C(=O)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)N[C@@H](CC(=O)OC)C(=O)OC)O)O)O)C)(C)C(=O)N[C@@H](CC(=O)OC)C(=O)OC |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)NC(CC(=O)OC)C(=O)OC)O)O)OC5C(C(C(C(O5)C(=O)NC(CC(=O)OC)C(=O)OC)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)NC(CC(=O)OC)C(=O)OC)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



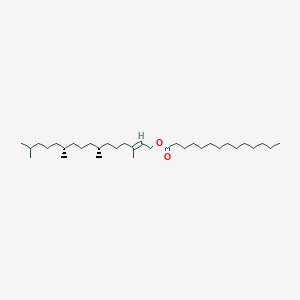
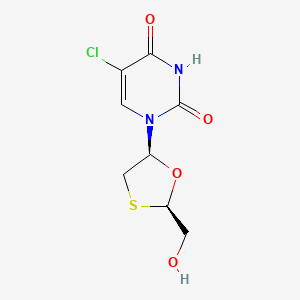
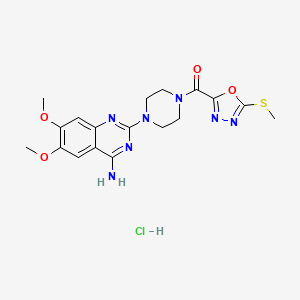
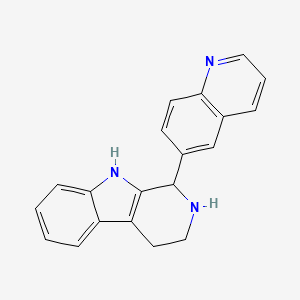
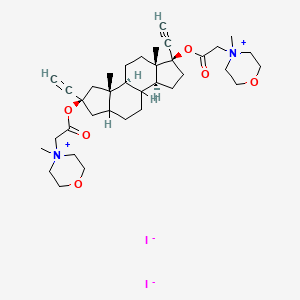

![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
